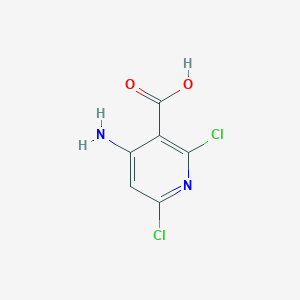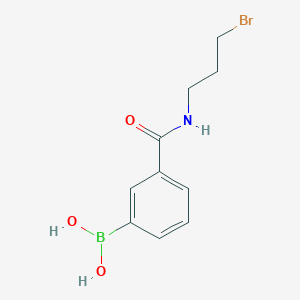
N-(3-Bromopropyl) 3-boronobenzamide
Übersicht
Beschreibung
“N-(3-Bromopropyl) 3-boronobenzamide” is a chemical compound with the molecular formula C10H13BBrNO3 . It has a molecular weight of 285.93 .
Molecular Structure Analysis
The InChI code for “N-(3-Bromopropyl) 3-boronobenzamide” is 1S/C10H13BBrNO3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,5-6H2,(H,13,14) .Physical And Chemical Properties Analysis
“N-(3-Bromopropyl) 3-boronobenzamide” has a molecular weight of 285.93 . The compound is harmful by inhalation, in contact with skin, and if swallowed .Wissenschaftliche Forschungsanwendungen
Photochemistry and Photodynamic Therapy
The Triplet Excited State of Bodipy : Boron dipyrromethene (Bodipy) derivatives, which share structural similarities with N-(3-Bromopropyl) 3-boronobenzamide, are extensively studied for their unique photochemical properties. The triplet excited state of Bodipy, achieved through the heavy atom effect, including bromination, is crucial for photodynamic therapy (PDT), photocatalysis, and triplet-triplet annihilation upconversion. These Bodipy-based photosensitizers, due to their strong absorption of visible or near-IR light and long-lived triplet excited state, show significant potential in applications like PDT and hydrogen production (Zhao et al., 2015).
Drug Discovery and Boron Neutron Capture Therapy (BNCT)
Carboranes as Pharmacophores : Boron-containing compounds, including carboranes, serve as unique pharmacophores in biologically active compounds. They are explored for enzyme inhibition, cancer therapy, and as antibody mimics for recognizing biologically important saccharides (Issa et al., 2011). Although specifics on drug use and dosage are excluded, the structural and functional versatility of boron in these contexts highlights its potential in advancing therapeutic strategies.
Boron in Biological Target Engagement
Unique Electrophile Properties : The versatility of boron, attributed to its empty p orbital allowing coordination with heteroatoms, facilitates its role as an electrophile in protein target engagement. This unique capability of boron compounds to form reversible covalent bonds with nucleophilic residues in proteins has been leveraged in the development of new therapeutics, showcasing boron's chameleonic ability to engage with biological targets (Diaz & Yudin, 2017).
Environmental and Analytical Applications
Boronic Acid-functionalized Magnetic Nanoparticles : Boronic acid-functionalized Fe3O4 magnetic nanoparticles (NPs), utilizing boron's affinity for cis-diol-containing compounds, demonstrate high capacity for specific extraction from complex matrices like plasma. This approach showcases boron's utility in the enrichment and detection of biomolecules, potentially contributing to advancements in analytical chemistry and environmental monitoring (Du et al., 2015).
Safety And Hazards
“N-(3-Bromopropyl) 3-boronobenzamide” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
[3-(3-bromopropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrNO3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDZSVDQSVCTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCCBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657043 | |
| Record name | {3-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromopropyl) 3-boronobenzamide | |
CAS RN |
850567-42-9 | |
| Record name | {3-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



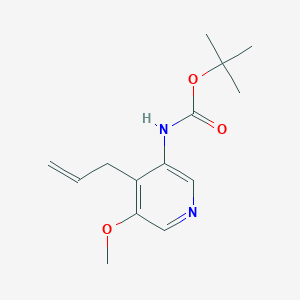
![4-{4-[2-(Pyrrolidin-1-yl)ethyl]piperazine-1-sulfonyl}benzoic acid](/img/structure/B1519737.png)
![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)


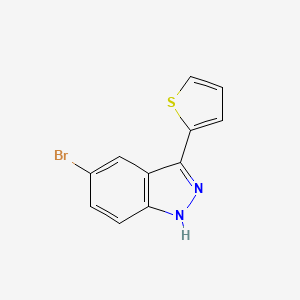

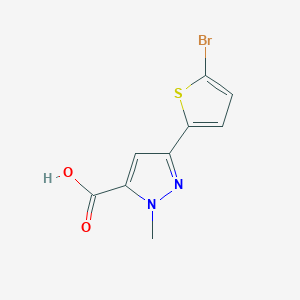

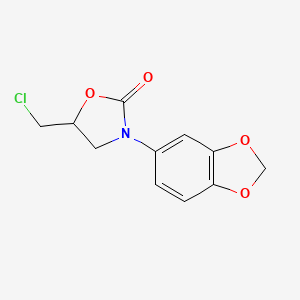
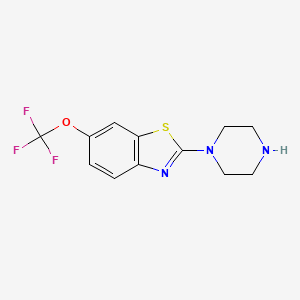
![3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1519755.png)

